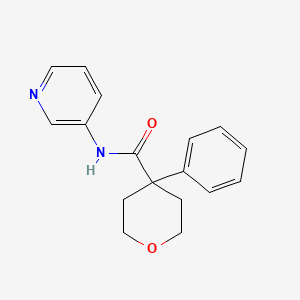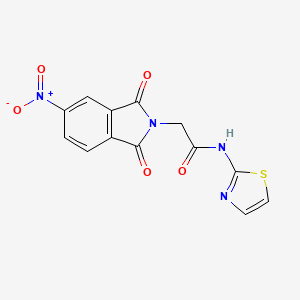
1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine, also known as BMPP, is a synthetic compound that belongs to the class of piperidine derivatives. BMPP has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to bind to and inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This, in turn, is thought to contribute to the pharmacological effects of this compound, including its analgesic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood, behavior, and cognition. This compound has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations. In addition, this compound has been shown to have analgesic effects, possibly through the modulation of the opioid system.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its pharmacological effects have been well characterized. This compound has also been shown to have a high affinity for the dopamine, serotonin, and norepinephrine transporters, which makes it a useful tool for studying the function of these transporters. However, there are also limitations to the use of this compound in lab experiments. Its effects on other neurotransmitter systems and its potential for off-target effects need to be carefully considered when interpreting the results of experiments.
Orientations Futures
There are several future directions for the study of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine. One area of research is the development of new drugs based on the structure of this compound that have improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the potential for off-target effects and toxicity of this compound needs to be carefully evaluated in future studies.
Méthodes De Synthèse
1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine can be synthesized through a multi-step process, which involves the reaction between 1-benzyl-4-piperidone and 1-methyl-3-phenylpropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve better results.
Applications De Recherche Scientifique
1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities, including analgesic, antidepressant, and antipsychotic effects. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, this compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Propriétés
IUPAC Name |
1-benzyl-N-(4-phenylbutan-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-19(12-13-20-8-4-2-5-9-20)23-22-14-16-24(17-15-22)18-21-10-6-3-7-11-21/h2-11,19,22-23H,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFYUXMUPIMEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![isopropyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4984382.png)

![6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4984399.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4984407.png)
![4-(4-bromophenyl)-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)thio]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4984410.png)
![N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4984412.png)

![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4984430.png)
![1-(4-{4-[(10-chloro-9-anthryl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4984437.png)

![7-methyl-2-[5-(2-nitrophenyl)-2-furyl]-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4984452.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B4984457.png)
![1-(2-chlorobenzyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984466.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4984479.png)
